![molecular formula C24H39NO3Sn B2996238 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione CAS No. 1079333-56-4](/img/structure/B2996238.png)
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione
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Overview
Description
This compound, also known as 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione, has a CAS Number of 475680-94-5 . It has a molecular weight of 494.26 and its IUPAC name is 2-(2-((tributylstannyl)methoxy)ethyl)isoindoline-1,3-dione .
Synthesis Analysis
Isoindolines, including this compound, have been synthesized using simple heating and relatively quick solventless reactions . The aim of the synthesis was to develop a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;31-3-4-2;/h2-5H,1,6-7H2;31,3-4H2,2H3; .Chemical Reactions Analysis
The synthesis of this compound involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . Carrying out the reaction without heating leads to the formation of monoacylation products—phthalic acid amides .Mechanism of Action
The isoindolines synthesized, including this compound, were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
It is shipped at room temperature and is in liquid form .
Safety and Hazards
Future Directions
Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
2-[3-(tributylstannylmethoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO3.3C4H9.Sn/c1-16-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15;3*1-3-4-2;/h2-3,5-6H,1,4,7-8H2;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVALOBXOFQWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione |
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